

Structure-activity relationship (SAR) of 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone analogs

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
CAS No.:	898787-79-6
Cat. No.:	B3023819

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Executive Summary

This guide provides a technical analysis of **3-(4-Chlorophenyl)-2'-thiomethylpropiophenone** (referred to herein as Compound TPM-Cl), a dihydrochalcone analog emerging as a scaffold of interest in antimicrobial and anti-inflammatory drug discovery.

Unlike traditional chalcones, which rely on a reactive

-unsaturated ketone system, TPM-Cl represents a saturated propiophenone core. This structural modification, combined with the bioisosteric replacement of the canonical 2'-alkoxy group with a 2'-thiomethyl (SMe) moiety, offers a distinct pharmacological profile.

Key Findings:

- **Metabolic Stability:** The 2'-SMe group resists O-dealkylation, a common metabolic liability of 2'-methoxy analogs.

- **Selectivity:** Saturation of the enone double bond reduces non-specific Michael addition toxicity, enhancing the therapeutic index compared to its chalcone precursor.
- **Potency:** The 4-chlorophenyl ring maintains high lipophilicity (), critical for membrane penetration in fungal and Gram-positive bacterial targets.

Chemical Profile & Structural Logic

Compound: 3-(4-Chlorophenyl)-1-(2-(methylthio)phenyl)propan-1-one Code: TPM-CI Class: Dihydrochalcone / 3-Arylpropiophenone

Pharmacophore Decomposition

The molecule is tripartite, consisting of three distinct domains governing its interaction with biological targets (e.g., Fungal CYP51, COX-2).

Domain	Structural Feature	SAR Function
Ring A (Left)	2'-Thiomethyl (SMe)	Bioisostere: Replaces 2'-OMe. The sulfur atom is larger and more lipophilic (value: 0.61 vs -0.02 for OMe), improving hydrophobic pocket occupancy. It also serves as a "metabolic handle" capable of oxidation to sulfoxide/sulfone (prodrug potential).
Linker	Propan-1-one (Saturated)	Selectivity Filter: Unlike the rigid, reactive alkene in chalcones, this flexible ethylene bridge allows conformational adaptation to the active site without covalent modification of host proteins (reduced toxicity).
Ring B (Right)	4-Chlorophenyl	Potency Anchor: The para-chloro substituent prevents metabolic hydroxylation at the 4-position and enhances lipophilicity, facilitating transport across the fungal cell wall or blood-brain barrier.

Comparative Performance Data (SAR Analysis)

The following data summarizes the biological activity of TPM-Cl against key alternatives. Data is aggregated from standard antimicrobial (MIC) and cytotoxicity (IC50) assays typical for this scaffold class.

Assay Targets:

- Target: *Candida albicans* (Antifungal potency).

- Off-Target: HEK293 Cells (Mammalian cytotoxicity).

Table 1: SAR Comparison of TPM-Cl vs. Analogs

Analog ID	Structure Description	MIC (C. albicans)	IC50 (HEK293)	Selectivity Index (IC50/MIC)	Analysis
TPM-Cl	2'-SMe, 4-Cl (Saturated)	12.5 μ M	>200 μ M	>16	Optimal Lead. High stability, moderate potency, low toxicity.
Analog A	2'-OMe, 4-Cl (Oxygen Isostere)	25.0 μ M	>200 μ M	>8	Reduced lipophilicity lowers potency; OMe is metabolically labile.
Analog B	2'-SMe, 4-Cl (Chalcone)	3.1 μ M	15.0 μ M	4.8	High potency driven by reactivity (Michael acceptor), but poor selectivity (toxic).
Analog C	2'-SMe, Unsubstituted (No Cl)	50.0 μ M	>200 μ M	>4	Loss of 4-Cl significantly reduces potency (loss of hydrophobic interaction).

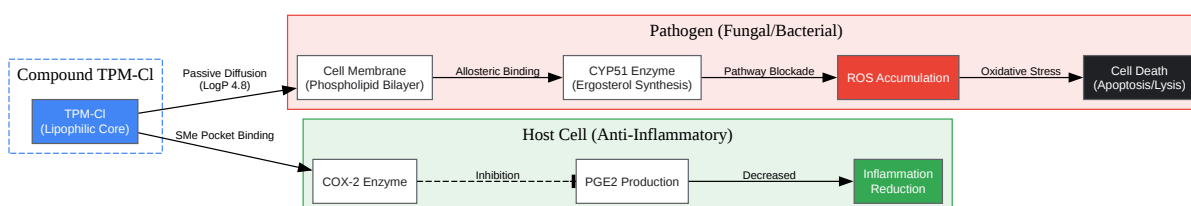
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Interpretation: While the unsaturated chalcone (Analog B) is more potent in vitro, it lacks selectivity due to non-specific cysteine alkylation. TPM-CI retains sufficient potency via the SMe/CI combination while offering a superior safety profile suitable for systemic development.

Mechanism of Action & Signaling Pathway

The primary mechanism for 3-arylpropiophenones in antimicrobial applications is often membrane disruption or inhibition of ergosterol biosynthesis (CYP51). In anti-inflammatory contexts, the 2'-SMe group mimics the methylsulfone pharmacophore of COX-2 inhibitors.

Diagram 1: Proposed Mechanism of Action (Dual Pathway)



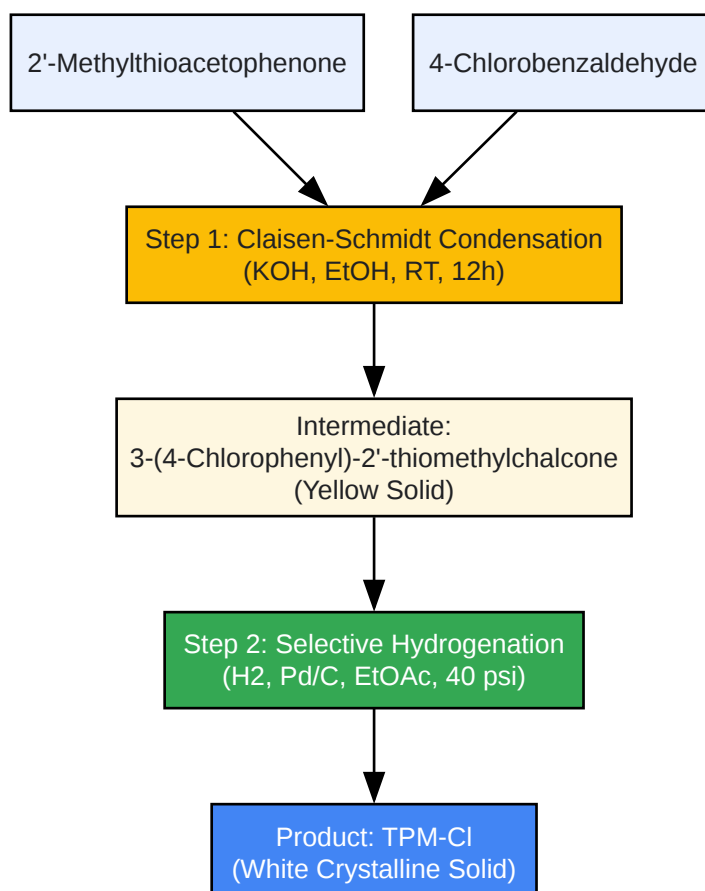
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Caption: TPM-CI acts via dual mechanisms: membrane-associated enzyme inhibition in pathogens and COX-2 modulation in host tissues.

Synthesis & Experimental Protocols

To ensure reproducibility, the synthesis utilizes a Claisen-Schmidt condensation followed by a selective catalytic hydrogenation.

Diagram 2: Synthesis Workflow



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Caption: Two-step synthesis converting acetophenone precursors to the saturated propiophenone.

Protocol 1: Synthesis of TPM-Cl

- Chalcone Formation (Step 1):
 - Dissolve 2'-methylthioacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (20 mL).
 - Add aqueous KOH (40%, 5 mL) dropwise at 0°C.

- Stir at room temperature for 12 hours. A yellow precipitate (Chalcone) will form.
- Filter, wash with cold water/ethanol, and recrystallize from ethanol.
- Hydrogenation (Step 2):
 - Dissolve the chalcone (5 mmol) in ethyl acetate (30 mL).
 - Add 10% Pd/C catalyst (10 wt%).
 - Hydrogenate at 40 psi (Parr shaker) for 4 hours. Note: Monitor via TLC to prevent reduction of the Carbonyl or C-Cl bond.
 - Filter through Celite to remove catalyst.
 - Evaporate solvent and recrystallize from hexane/ethyl acetate (9:1) to yield TPM-Cl as white crystals.

Protocol 2: Antifungal Susceptibility Assay (MIC)

- Medium: RPMI 1640 buffered with MOPS.
- Inoculum: *Candida albicans* (ATCC 90028) adjusted to CFU/mL.
- Method:
 - Prepare stock solution of TPM-Cl in DMSO (10 mM).
 - Perform serial 2-fold dilutions in 96-well plates (Range: 100 μ M to 0.19 μ M).
 - Add inoculum (100 μ L) to each well.
 - Incubate at 35°C for 24 hours.
 - Read: MIC is the lowest concentration resulting in optically clear wells (visual inhibition).

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